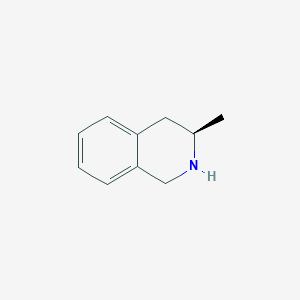

(R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline

Description

Historical Context and Significance of Tetrahydroisoquinolines in Chemical Biology

The tetrahydroisoquinoline framework is a ubiquitous motif in the chemistry of living organisms, forming the core of a large family of naturally occurring compounds known as isoquinoline (B145761) alkaloids. nih.govrsc.orgnuph.edu.ua These alkaloids are found in numerous plant species and have been used in traditional medicine for centuries. researchgate.net In modern science, the THIQ scaffold has garnered significant attention due to the diverse and potent biological activities associated with its derivatives. nih.govresearchgate.net

The significance of the THIQ nucleus in chemical biology is underscored by its presence in compounds with a broad range of pharmacological properties. These include antitumor, antimicrobial, antiviral, anti-inflammatory, and antifungal activities. nih.govnuph.edu.ua Furthermore, many THIQ derivatives interact with the central nervous system, highlighting their potential in neuroscience research. nih.gov The structural diversity and wide array of biological functions have made THIQs a subject of intense investigation, leading to the development of numerous synthetic analogs for therapeutic applications. nuph.edu.uaresearchgate.net

The Chiral (R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline Motif: Importance and Research Landscape

Chirality plays a crucial role in the biological activity of many tetrahydroisoquinolines. While much of the historical and research focus has been on the stereocenter at the C1 position, the introduction of a chiral center at the C3 position, as seen in (R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline, offers a distinct structural motif for creating novel chemical entities. nih.govrsc.org The spatial arrangement of the methyl group at the C3 position significantly influences the molecule's three-dimensional shape, which can in turn dictate its interaction with biological targets like enzymes and receptors.

The research landscape for C3-substituted chiral THIQs is primarily centered on the development of stereoselective synthetic methods to access these valuable building blocks in an enantiomerically pure form. The ability to control the stereochemistry at the C3 position is critical for synthesizing complex natural products and novel pharmaceutical agents. researchgate.net A variety of advanced asymmetric synthesis strategies have been developed to produce these chiral scaffolds with high enantiomeric excess. mdpi.com These methods are crucial for advancing the exploration of C3-substituted THIQs in medicinal chemistry and materials science.

Key asymmetric synthetic strategies include:

Iridium-Catalyzed Asymmetric Hydrogenation : This method involves the hydrogenation of corresponding quinolinium salts using a chiral iridium catalyst, such as one derived from a binaphane-JosiPhos ligand, to yield 3-substituted THIQs with high enantioselectivity. mdpi.com

Asymmetric Reductive Amination : Chiral auxiliaries, like those derived from phenylglycinol, can be used to induce stereoselectivity during reductive amination, effectively setting the stereocenter at the C3 position. researchgate.net

Chiral N-tert-butanesulfinyl Imines : The use of chiral sulfinyl imines is a powerful strategy for the stereoselective synthesis of nitrogen-containing heterocycles. ua.es This approach has been successfully applied to the synthesis of enantioenriched 3-substituted THIQs. ua.es

Intramolecular Friedel-Crafts Cyclization : Enantiomerically pure 3-substituted THIQs can also be constructed through the cyclization of N,N-dibenzyl-α-aminols, where an in situ generated tosylate intermediate undergoes an intramolecular Friedel-Crafts reaction. organic-chemistry.org

| Asymmetric Synthetic Method | Key Features | Typical Precursor |

|---|---|---|

| Iridium-Catalyzed Asymmetric Hydrogenation | Uses a chiral transition metal catalyst (e.g., Ir-JosiPhos) for high enantioselectivity. mdpi.com | 3-Substituted Quinolinium Salt mdpi.com |

| Asymmetric Reductive Amination | Employs a removable chiral auxiliary to direct the stereochemical outcome. researchgate.net | Aryl-isopropylamines and an aldehyde researchgate.net |

| Use of Chiral N-tert-butanesulfinyl Imines | A versatile method relying on a commercially available chiral auxiliary for stereocontrol. ua.es | Chiral N-tert-butanesulfinyl Aldimines ua.es |

| Intramolecular Friedel-Crafts Cyclization | Forms the heterocyclic ring via cyclization of a chiral acyclic precursor. organic-chemistry.org | N,N-dibenzyl-α-aminols organic-chemistry.org |

Overview of Current Research Areas in (R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline Chemistry

Current research involving the (R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline scaffold and other C3-chiral analogs is heavily focused on their application in synthetic chemistry. These compounds are not typically investigated for their own standalone biological activity but are rather utilized as versatile chiral building blocks for the construction of more complex and biologically active molecules.

A significant area of application is in the total synthesis of natural products. For example, enantiopure cis-1,3-dimethyltetrahydroisoquinolines serve as key synthetic precursors for a class of complex natural products known as naphthylisoquinoline alkaloids. researchgate.net The defined stereochemistry at both the C1 and C3 positions is critical for the successful synthesis of these intricate molecules.

Furthermore, the development of synthetic methodologies to access C3-substituted THIQs allows for the creation of diverse chemical libraries. nih.gov These libraries, containing a variety of substituents on the THIQ core, can then be screened for potential biological activities, such as antitubulin and antiproliferative effects, which are relevant to cancer research. nih.gov The research, therefore, emphasizes the strategic importance of the (R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline motif as a starting point for generating molecular diversity and accessing complex, high-value chemical structures.

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-methyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-8-6-9-4-2-3-5-10(9)7-11-8/h2-5,8,11H,6-7H2,1H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKQPSAKUNXFHL-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=CC=CC=C2CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179893-97-1 | |

| Record name | (3R)-3-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for R 3 Methyl 1,2,3,4 Tetrahydroisoquinoline and Its Chiral Analogues

Enantioselective Synthesis Strategies for (R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline

The direct synthesis of enantiopure (R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline and its analogues relies on several key asymmetric transformations. These strategies can be broadly categorized into catalytic approaches, chiral auxiliary-mediated methods, and biocatalytic transformations.

Catalytic asymmetric synthesis represents one of the most efficient and atom-economical routes to chiral THIQs. mdpi.com These methods primarily involve the asymmetric reduction of a prochiral precursor, such as a 3,4-dihydroisoquinoline (B110456) (DHIQ) or an isoquinoline (B145761).

Asymmetric hydrogenation utilizes hydrogen gas as the reductant in the presence of a chiral transition-metal catalyst. mdpi.com Iridium, rhodium, and ruthenium complexes are the most effective and widely studied catalysts for this transformation. The enantioselectivity is imparted by the chiral ligand coordinated to the metal center.

For the synthesis of 3-substituted THIQs, the asymmetric hydrogenation of the corresponding 3-substituted DHIQ or isoquinoline salt is a direct approach. Iridium catalysts, in particular, have shown high efficacy. For instance, iridium complexes bearing chiral phosphine ligands like JosiPhos derivatives can catalyze the hydrogenation of quinolinium salts to yield 3-substituted THIQs with excellent activity and enantioselectivity. mdpi.com The substrate is often activated by forming a salt or by using an activating agent like a chloroformate, which makes the heterocyclic ring more susceptible to hydrogenation. mdpi.comdicp.ac.cn This strategy has been successfully applied to the synthesis of various naturally occurring alkaloids. dicp.ac.cn

Table 1: Examples of Iridium-Catalyzed Asymmetric Hydrogenation for 3-Substituted THIQs

| Catalyst System | Substrate Type | Activating Agent | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Ir-JosiPhos | Quinolinium Salt | HCl | High | mdpi.com |

This table is illustrative and based on data for analogous systems.

Asymmetric transfer hydrogenation (ATH) is a powerful alternative to asymmetric hydrogenation, employing readily available hydrogen donors like formic acid (often as a mixture with triethylamine, HCOOH/Et₃N) or isopropanol instead of hydrogen gas. mdpi.comnih.gov Ruthenium and rhodium complexes, particularly Noyori-type catalysts such as [RuCl(η⁶-arene)(N-arylsulfonyl-DPEN)], are benchmarks for this reaction. nih.govacs.org

The mechanism of ATH catalyzed by these half-sandwich complexes is well-studied and involves the transfer of a hydride from the metal center to the C=N bond of the DHIQ substrate. acs.org The stereochemical outcome is dictated by the chirality of the N-arylsulfonyl-1,2-diphenylethylenediamine (DPEN) ligand. This method has been applied to the reduction of a variety of 1- and 3-substituted DHIQs, affording the corresponding THIQs in high yields and with excellent enantioselectivities, often exceeding 99% ee. mdpi.com The presence of additives, such as Lewis acids (e.g., AgSbF₆), can significantly enhance both the catalytic activity and the enantioselectivity of the transformation. mdpi.com

Table 2: Ru-Catalyzed Asymmetric Transfer Hydrogenation of DHIQs

| Catalyst | Hydrogen Source | Substrate | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Ru/TsDPEN Complex | HCOOH/Et₃N | 1-Aryl DHIQs | High | Up to >99% | organic-chemistry.org |

This table showcases the effectiveness of ATH for analogous 1-substituted systems, a methodology directly applicable to 3-substituted precursors.

The use of chiral auxiliaries is a classical and robust strategy for asymmetric synthesis. In this approach, a chiral molecule is covalently attached to the substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is set, the auxiliary is cleaved to afford the enantiopure product.

For 3-substituted THIQs, a common strategy involves the diastereoselective functionalization of a β-phenylethylamine derivative bearing a chiral auxiliary on the nitrogen atom. ua.es Ellman's tert-butanesulfinamide is a particularly effective chiral auxiliary for this purpose. ua.esresearchgate.net For example, a chiral N-tert-butanesulfinyl imine can undergo diastereoselective addition of a nucleophile, followed by cyclization and removal of the sulfinyl group to yield the enantiopure THIQ. ua.es An alternative route involves a diastereoselective Pictet-Spengler reaction between a chiral auxiliary-derivatized phenylethylamine and an aldehyde. rsc.org The stereochemical bias is induced by the auxiliary, which is subsequently removed to furnish the final product. rsc.org

Table 3: Chiral Auxiliary Approaches to Tetrahydroisoquinolines

| Chiral Auxiliary | Key Reaction | Stereoselectivity | Reference |

|---|---|---|---|

| (1R,2S,5R)-(−)-Menthyl-(S)-p-toluene sulfinate | Pictet-Spengler Condensation | High diastereoselectivity | rsc.org |

In recent years, organocatalysis and biocatalysis have emerged as powerful tools for asymmetric synthesis, offering mild reaction conditions and unique reactivity profiles.

Organocatalytic approaches often utilize small chiral organic molecules, such as primary amines or Brønsted acids, to catalyze enantioselective reactions. nih.gov For instance, the [3+2] 1,3-dipolar cycloaddition between C,N-cyclic azomethine imines and various dipolarophiles, catalyzed by chiral primary amines or Brønsted acids, provides a novel route to dinitrogen-fused heterocycles containing the THIQ core with high diastereo- and enantioselectivity. nih.gov

Chemoenzymatic methods leverage the exquisite selectivity of enzymes to perform key stereoselective transformations. mdpi.com Norcoclaurine synthase (NCS), an enzyme that catalyzes the first step in benzylisoquinoline alkaloid biosynthesis in plants, performs a highly stereoselective Pictet-Spengler reaction. nih.gov Studies have shown that NCS exhibits relaxed substrate specificity towards aldehydes, allowing it to be used for the synthesis of various unnatural, optically active 1-substituted THIQs with very high enantiomeric excess. nih.gov This enzymatic approach offers a green and highly efficient route to chiral THIQs. Additionally, kinetic resolution of racemic THIQ derivatives using enzymes like lipases or acyltransferases can provide access to enantiopure materials. dntb.gov.uaresearchgate.net

Asymmetric Catalytic Approaches for Tetrahydroisoquinoline Formation

Classical and Modern Cyclization Reactions in the Formation of the (R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline Ring System

The construction of the core THIQ ring system is a critical step in the synthesis of (R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline. Several classical and modern cyclization reactions are employed for this purpose.

The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis. rsc.orgnih.gov It involves the acid-catalyzed intramolecular cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline. The dehydrating agent is typically phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). rsc.org The resulting DHIQ can then be asymmetrically reduced, as described previously, to afford the chiral THIQ. rsc.orgnih.gov This method is particularly well-suited for preparing 1-substituted THIQs, but modifications can allow for substitution at other positions.

The Pictet-Spengler reaction is another fundamental method that involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. nih.govrsc.org To synthesize a 3-methyl-substituted THIQ, a β-phenylethylamine would be condensed with a three-carbon aldehyde equivalent. Asymmetric variants of this reaction, using either chiral Brønsted acid catalysts or enzymatic catalysts like NCS, can provide direct access to enantiopure THIQs. rsc.orgnih.gov

The Pomeranz–Fritsch–Bobbitt reaction provides an alternative route, typically involving the cyclization of a benzylamine bearing a two-carbon chain with an alkoxy leaving group on the nitrogen atom. nih.gov This method has been adapted for asymmetric synthesis through the use of chiral substrates, leading to enantiopure THIQs. nih.gov

More modern approaches include intramolecular Friedel-Crafts-type cyclizations of suitably functionalized precursors organic-chemistry.org and various domino reactions that can construct the heterocyclic ring in a single pot with high efficiency. nih.gov These methods often offer milder reaction conditions and access to a broader range of substituted THIQ derivatives.

Pictet-Spengler Reactions and Variants

The Pictet-Spengler reaction, first reported in 1911 by Amé Pictet and Theodor Spengler, is a cornerstone in the synthesis of tetrahydroisoquinolines. wikipedia.orgname-reaction.commdpi.comorganicreactions.orgthermofisher.com The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. wikipedia.orgname-reaction.commdpi.com The driving force of this reaction is the formation of an electrophilic iminium ion, which then undergoes electrophilic aromatic substitution to form the tetrahydroisoquinoline ring system. wikipedia.org

For the synthesis of (R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline, a chiral auxiliary or a chiral catalyst is necessary to induce stereoselectivity. Asymmetric Pictet-Spengler reactions have been developed using chiral Brønsted–Lowry acids as catalysts. wikipedia.org These catalysts are capable of promoting the cyclization with high enantioselectivity. Another approach involves the use of a chiral auxiliary attached to the β-arylethylamine, which directs the stereochemical outcome of the cyclization. rsc.org

A notable variant is the N-acyliminium ion Pictet-Spengler reaction, where the intermediate imine is acylated to form a highly reactive N-acyliminium ion. wikipedia.org This increased electrophilicity allows the cyclization to proceed under milder conditions and with a broader range of aromatic systems. wikipedia.org Microwave-assisted Pictet-Spengler reactions have also been shown to significantly reduce reaction times and improve yields. For instance, the cyclization of 2-(3,4-dimethoxyphenyl)ethylamine with benzaldehyde in the presence of trifluoroacetic acid under microwave irradiation afforded the corresponding 1-phenyl-1,2,3,4-tetrahydroisoquinoline in 98% yield in just 15 minutes. rsc.orgsemanticscholar.org

| Pictet-Spengler Reaction Variant | Catalyst/Auxiliary | Key Features | Typical Yields |

| Asymmetric Pictet-Spengler | Chiral Brønsted–Lowry acid | High enantioselectivity | Good to excellent |

| Chiral Auxiliary-based | (1R,2S,5R)-(−)-menthyl-(S)-p-toluene sulfinate | Diastereoselective cyclization | Moderate to good |

| N-acyliminium ion Pictet-Spengler | Lewis or Brønsted acids | Milder reaction conditions, broader scope | Good to excellent |

| Microwave-assisted Pictet-Spengler | Trifluoroacetic acid | Rapid reaction times | Excellent |

Bischler-Napieralski Cyclizations and Subsequent Reductions

The Bischler-Napieralski reaction provides an alternative and widely used route to the tetrahydroisoquinoline scaffold. rsc.orgorganic-chemistry.orgnrochemistry.comwikipedia.org This two-step process begins with the cyclization of a β-phenylethylamide using a dehydrating agent, such as phosphorus pentoxide (P2O5) or phosphorus oxychloride (POCl3), to form a 3,4-dihydroisoquinoline intermediate. rsc.orgorganic-chemistry.orgnrochemistry.comwikipedia.org This intermediate is then subjected to reduction to yield the final 1,2,3,4-tetrahydroisoquinoline (B50084). rsc.orgorganic-chemistry.org

The key to synthesizing the chiral (R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline through this method lies in the enantioselective reduction of the prochiral 3,4-dihydroisoquinoline intermediate. rsc.orgnih.govrsc.org Several asymmetric reduction strategies have been successfully employed:

Catalytic Asymmetric Hydrogenation: This involves the use of a chiral transition metal catalyst, often based on rhodium or iridium, with a chiral phosphine ligand. acs.org These catalysts can achieve high levels of enantioselectivity, providing the desired (R)-enantiomer in high enantiomeric excess (ee). acs.org

Asymmetric Transfer Hydrogenation: This method utilizes a chiral catalyst, such as an arene/Ru/TsDPEN complex, to transfer hydrogen from a hydrogen donor, like formic acid or isopropanol, to the C=N bond of the dihydroisoquinoline. organic-chemistry.org

Enzymatic Reduction: Imine reductases (IREDs) have emerged as powerful biocatalysts for the asymmetric reduction of dihydroisoquinolines. nih.govsemanticscholar.org A newly identified imine reductase from Stackebrandtia nassauensis (SnIR) has shown remarkable catalytic efficiency for the reduction of 1-methyl-3,4-dihydroisoquinoline, affording the corresponding tetrahydroisoquinoline with excellent enantioselectivity (up to 99% ee). nih.govsemanticscholar.org

| Reduction Method | Catalyst/Enzyme | Chiral Source | Enantioselectivity (ee) |

| Catalytic Asymmetric Hydrogenation | [Rh(COD)Cl]2 / Chiral Phosphine Ligand | Chiral Ligand | Up to >99% |

| Asymmetric Transfer Hydrogenation | Arene/Ru/TsDPEN complex | Chiral Ligand | High |

| Enzymatic Reduction | Imine Reductase (e.g., SnIR) | Enzyme's Chiral Active Site | Up to 99% |

Multicomponent Reactions for Tetrahydroisoquinoline Scaffold Construction

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. rsc.orgnih.gov This approach offers significant advantages in terms of efficiency, atom economy, and the ability to generate diverse molecular libraries. rsc.orgnih.gov Several MCRs have been adapted for the synthesis of the tetrahydroisoquinoline scaffold.

The Ugi and Passerini reactions , which are isocyanide-based MCRs, have been utilized to construct highly substituted tetrahydroisoquinoline derivatives. nih.govrsc.orgbaranlab.orgresearchgate.net In a notable example, a one-pot Ugi-azide reaction followed by an intramolecular Heck reaction was developed for the synthesis of tetrazolyl-1,2,3,4-tetrahydroisoquinoline scaffolds. nih.gov This sequential approach combines the efficiency of an MCR with a subsequent cyclization to rapidly build molecular complexity. nih.gov

Another strategy involves a one-pot, four-component enantioselective synthesis of 1,3,4-substituted tetrahydroisoquinolines through a cascade Mannich–aza-Michael reaction. rsc.org This reaction utilizes a synergistic catalytic system composed of a ruthenium complex and a chiral Brønsted acid to achieve good yields and high enantiomeric purity. rsc.org

| Multicomponent Reaction | Components | Key Features |

| Ugi-azide/Heck Reaction | 2-bromobenzaldehyde, allylamine hydrochloride, azidotrimethylsilane, isocyanide | One-pot synthesis of complex heterocyclic systems |

| Mannich–aza-Michael Reaction | Aldehyde, amine, Michael acceptor, nucleophile | Enantioselective synthesis of 1,3,4-substituted derivatives |

| Povarov Reaction | Aniline derivative, carbonyl compound, alkene | Aza-Diels–Alder approach to tetrahydroquinolines |

Divergent Synthetic Pathways to Substituted (R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline Derivatives

Once the core (R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline scaffold is synthesized, divergent pathways can be employed to introduce a wide range of substituents at various positions, leading to a diverse library of chiral analogues. The functionalization of the tetrahydroisoquinoline core is a versatile strategy for accessing novel bioactive compounds. acs.org

C-1 Functionalization: The C-1 position (α-position) of the tetrahydroisoquinoline ring is particularly amenable to functionalization. acs.org Oxidative α-functionalization, such as the cross-dehydrogenative coupling (CDC) reaction, allows for the introduction of various nucleophiles at this position. acs.org For instance, the aza-Henry reaction, which is the coupling of an N-aryl tetrahydroisoquinoline with nitromethane, can be catalyzed by a heterogeneous copper nanocatalyst. acs.org

N-Functionalization: The secondary amine of the tetrahydroisoquinoline ring can be readily functionalized through various N-alkylation or N-acylation reactions. This allows for the introduction of a wide range of substituents on the nitrogen atom, which can significantly impact the biological activity of the resulting derivatives.

Aromatic Ring Functionalization: The benzene ring of the tetrahydroisoquinoline scaffold can be functionalized through electrophilic aromatic substitution reactions. The position of substitution is directed by the existing substituents on the ring. This allows for the introduction of nitro, halogen, or alkyl groups, further diversifying the chemical space of the synthesized analogues.

| Functionalization Position | Reaction Type | Reagents/Catalysts | Introduced Substituent |

| C-1 | Cross-Dehydrogenative Coupling (CDC) | Copper Nanocatalyst | Nitromethyl, Indolyl, Pyrrolyl |

| N-2 | N-Alkylation / N-Acylation | Alkyl halides, Acyl chlorides | Alkyl, Acyl groups |

| Aromatic Ring | Electrophilic Aromatic Substitution | Nitrating agents, Halogenating agents | Nitro, Halogen, Alkyl groups |

Stereochemical Control and Its Implications in R 3 Methyl 1,2,3,4 Tetrahydroisoquinoline Research

Absolute Configuration Assignment and Determination Methods for (R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline

Determining the absolute spatial arrangement of the methyl group at the C3 chiral center is essential for characterizing (R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline and correlating its structure with its properties. Several powerful analytical techniques are employed for this purpose, each with distinct principles. wikipedia.org

X-ray Crystallography: This is considered the most definitive method for determining absolute configuration. springernature.comnih.gov It requires the formation of a high-quality single crystal of the enantiomerically pure compound, often as a salt with a chiral acid. springernature.comnih.gov The technique of anomalous dispersion X-ray crystallography allows for the unambiguous assignment of the R or S configuration by analyzing the diffraction pattern of the crystal. ed.ac.ukthieme-connect.de The successful determination of the absolute stereochemistry of a molecule is often confirmed by this method. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR can distinguish between diastereomers, it cannot differentiate between enantiomers. wordpress.com To overcome this, chiral derivatizing agents (CDAs) are used. wikipedia.org An enantiomerically pure CDA, such as Mosher's acid, is reacted with the amine of the tetrahydroisoquinoline. wikipedia.orgfrontiersin.org This reaction creates a mixture of diastereomers, which will exhibit distinct chemical shifts in their ¹H or ¹⁹F NMR spectra, allowing for the determination of the original compound's absolute configuration. frontiersin.orgnih.gov

Chiroptical Spectroscopy: Techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) measure the differential interaction of the chiral molecule with left- and right-circularly polarized light. The resulting spectrum is unique to a specific enantiomer. While powerful, these methods are often not absolute and are used to correlate the configuration of an unknown sample to that of a known, structurally similar compound. mdpi.com

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a primary tool for separating enantiomers. While not an absolute determination method in itself, it can be used for assignment if a reference standard of known absolute configuration is available. By comparing the retention time of the sample to the standard on a specific chiral stationary phase, the configuration can be assigned. nih.gov

| Method | Principle | Key Requirement | Nature of Determination |

|---|---|---|---|

| X-ray Crystallography | Anomalous dispersion of X-rays by a single crystal. ed.ac.uk | Enantiomerically pure, high-quality single crystal. nih.gov | Absolute and Unambiguous |

| NMR Spectroscopy with CDAs | Conversion of enantiomers into diastereomers with distinct NMR spectra. wikipedia.org | Enantiomerically pure Chiral Derivatizing Agent (CDA). frontiersin.org | Absolute (often requires model comparison) |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. mdpi.com | A reference compound of known configuration for comparison. | Relative (Correlative) |

| Chiral HPLC | Differential interaction with a chiral stationary phase leading to separation. nih.gov | An authenticated standard of known configuration. | Relative (Correlative) |

Stereodivergent Synthesis of (R)- and (S)-3-Methyl-1,2,3,4-tetrahydroisoquinoline Enantiomers

Stereodivergent synthesis refers to methodologies that can selectively produce either enantiomer of a chiral product from a common starting material, typically by changing the chirality of a catalyst or auxiliary. ua.es Several asymmetric strategies are employed to synthesize enantiomerically pure (R)- and (S)-3-Methyl-1,2,3,4-tetrahydroisoquinoline.

Chiral Auxiliary-Mediated Synthesis: This approach involves temporarily attaching a chiral molecule (the auxiliary) to the substrate to direct the stereochemical outcome of a key bond-forming reaction. wikipedia.org For tetrahydroisoquinolines, N-tert-butanesulfinamide (Ellman's auxiliary) is a widely used chiral auxiliary. ua.es Both (R)- and (S)-forms of the auxiliary are commercially available, allowing for the synthesis of either the (R) or (S) product. The auxiliary can be removed under mild conditions after the stereocenter has been set. ua.es The Pictet-Spengler reaction, a cornerstone of tetrahydroisoquinoline synthesis, can be rendered asymmetric by using chiral auxiliaries. nih.govnih.govmdpi.com

Asymmetric Catalysis: This highly efficient method uses a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. armchemfront.com For the synthesis of chiral tetrahydroisoquinolines, asymmetric hydrogenation or transfer hydrogenation of a dihydroisoquinoline precursor is a common strategy. mdpi.com Catalysts such as iridium or ruthenium complexes ligated with chiral phosphines (e.g., Josiphos) have proven effective in these transformations, providing access to the target compounds in high yield and excellent enantioselectivity. mdpi.comrsc.org

Chiral Pool Synthesis: This strategy utilizes a readily available, enantiomerically pure natural product as the starting material. For instance, chiral amino acids can serve as precursors where the inherent stereocenter is incorporated into the final tetrahydroisoquinoline structure.

| Synthetic Strategy | Description | Key Component for Stereocontrol | Example Application |

|---|---|---|---|

| Chiral Auxiliary | A temporary chiral group directs a stereoselective reaction. wikipedia.org | (R)- or (S)-N-tert-butanesulfinamide. ua.es | Asymmetric Pictet-Spengler Reaction. nih.gov |

| Asymmetric Catalysis | A chiral catalyst promotes the formation of one enantiomer over the other. armchemfront.com | Chiral metal-ligand complexes (e.g., Ir-Josiphos). rsc.org | Asymmetric hydrogenation of imines. mdpi.com |

| Chiral Pool | Starting from a naturally occurring chiral molecule. | Enantiopure starting material (e.g., amino acid). | Incorporation of natural stereocenters. |

Impact of Stereochemistry on Mechanistic Biological Interactions of (R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline Analogues

The biological activity of chiral molecules like tetrahydroisoquinoline analogues is profoundly dependent on their absolute configuration. nih.govresearchgate.netresearchgate.net Biological targets such as enzymes and receptors are themselves chiral, being composed of L-amino acids. This inherent chirality creates a diastereomeric relationship when interacting with the enantiomers of a drug, leading to differences in binding affinity, efficacy, and metabolic stability. nih.gov

The three-dimensional structure of a ligand must be complementary to the topology of its binding site to achieve a stable, low-energy interaction. For tetrahydroisoquinoline analogues, the orientation of the substituent at the chiral center can dictate the molecule's ability to form crucial interactions (e.g., hydrogen bonds, hydrophobic contacts) with amino acid residues in the target protein. nih.gov One enantiomer may fit perfectly, leading to a potent biological response, while its mirror image may bind weakly or not at all.

A compelling example of this principle is seen in tetrahydroisoquinoline derivatives designed as selective estrogen receptor modulators (SERMs). X-ray crystallography studies of the (R)-enantiomer of a tetrahydroisoquinoline analogue bound to the estrogen receptor α (ERα) ligand-binding domain revealed a specific binding mode within a cleft of the receptor. figshare.com This precise orientation, which is dictated by the stereochemistry, is responsible for its antagonist behavior. It is well-established that the opposite enantiomer would not be able to achieve the same set of stabilizing interactions, resulting in significantly different or diminished biological activity.

Similarly, studies on tetrahydroisoquinoline analogues targeting KRas and VEGF receptors for anti-cancer activity show that specific stereoisomers adopt distinct binding conformations within the active sites. nih.gov The ability of an active compound to form hydrogen bonds with key residues like GLU 885 is hypothesized to be crucial for its binding affinity and subsequent biological effect. nih.gov A change in stereochemistry from (R) to (S) would alter the spatial position of the hydrogen-bonding groups, potentially disrupting this critical interaction and abrogating the compound's activity.

| Factor | Mechanistic Implication of Stereochemistry | Example |

|---|---|---|

| Binding Affinity | One enantiomer fits the chiral binding pocket of a receptor more snugly, leading to stronger, more stable interactions. | (R)-enantiomer of a SERM analogue achieving optimal fit in the ERα ligand-binding domain. figshare.com |

| Functional Activity (Efficacy) | The precise orientation of functional groups determines whether the ligand activates (agonist) or blocks (antagonist) the receptor. | Specific hydrogen bonding interactions of THIQ analogues with receptor residues like GLU 885 determining anti-angiogenesis activity. nih.gov |

| Metabolism | Metabolic enzymes (e.g., Cytochrome P450s) are chiral and may process one enantiomer more rapidly than the other. | Functionalization at the C1 position of the THIQ scaffold was identified as a metabolic soft spot, and stereochemistry can influence susceptibility to this metabolism. nih.gov |

Structure Activity Relationship Sar Studies of R 3 Methyl 1,2,3,4 Tetrahydroisoquinoline Derivatives

Design Principles for Modulating Bioactivity within the (R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline Scaffold

A key design principle for modulating the bioactivity of the (R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline scaffold involves the strategic introduction of substituents to control the molecule's conformation and interaction with biological targets. The methyl group at the C-3 position plays a significant role in establishing a preferred conformation, which can be pivotal for activity.

One notable design strategy employs the C-3 methyl group as a steric buttress to bias the conformational population of the molecule. For instance, in the development of microtubule disruptors, methylation at the C-3 position of the THIQ core was hypothesized to favor a "steroid-like" conformation. nih.gov This conformational biasing is thought to enhance the interaction of the molecule with its target. Computational studies have supported this, indicating that C-3 methylation can favor the adoption of a specific, more active conformation. nih.gov This principle was validated experimentally, where the introduction of a C-3 methyl group led to a significant increase in antiproliferative activity, in some cases by an order of magnitude, when compared to the unsubstituted analogues. nih.gov

Another important design consideration is the introduction of functional groups that can participate in specific interactions, such as hydrogen bonding, with the target protein. The strategic placement of hydrogen bond donors and acceptors on the (R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline scaffold can significantly influence binding affinity and, consequently, biological activity. Furthermore, modulating the lipophilicity of the molecule through the addition of various substituents is a common strategy to optimize pharmacokinetic and pharmacodynamic properties.

The synthetic accessibility of the scaffold allows for systematic modifications at various positions, including the nitrogen atom (N-2), the benzylic position (C-1), the C-4 position, and the aromatic ring. This enables a comprehensive exploration of the chemical space around the core structure to identify key interactions and refine the design of potent and selective bioactive compounds. nih.gov

Positional and Substituent Effects on Biological Target Engagement

The biological activity of (R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline derivatives is highly sensitive to the nature and position of substituents on the scaffold. SAR studies have revealed that even minor structural modifications can lead to significant changes in potency and selectivity.

Substitutions at the C-3 Position:

The C-3 position is a critical determinant of activity. Studies on the inhibition of phenylethanolamine N-methyltransferase (PNMT) have shown that substitution at this position with a methyl group enhances inhibitory activity compared to the unsubstituted THIQ. nih.gov However, further extension of the alkyl chain at this position can be detrimental. For example, a 3-ethyl-THIQ derivative showed diminished potency, suggesting that the active site in this region is spatially constrained. nih.gov

The introduction of polar functional groups at the C-3 position can also have a profound effect. A 3-(hydroxymethyl)-THIQ analogue demonstrated good activity as a PNMT inhibitor, which was attributed to the potential for a specific hydrogen bond interaction with an amino acid residue in the enzyme's active site. nih.gov In contrast, carbonyl-containing substituents, such as methoxycarbonyl and aminocarbonyl groups, resulted in a significant loss of potency, indicating that both the steric bulk and the electronic properties of the substituent are crucial for effective binding. nih.gov

| Compound | Substituent at C-3 | PNMT Inhibitory Activity (Ki, µM) |

|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline (B50084) | -H | 10.3 |

| 3-Methyl-THIQ | -CH3 | Data not specified, but enhanced activity noted |

| 3-Ethyl-THIQ | -CH2CH3 | Diminished potency |

| 3-(Hydroxymethyl)-THIQ | -CH2OH | 2.4 |

| 3-(Methoxycarbonyl)-THIQ | -COOCH3 | Significantly less potent |

| 3-(Aminocarbonyl)-THIQ | -CONH2 | Significantly less potent |

Substitutions at Other Positions:

In the context of CXCR4 antagonists, the substitution pattern on other parts of the THIQ scaffold has been explored. For instance, modifications to a pyridylmethyl moiety attached to the scaffold revealed that the position of a methyl group on the pyridine (B92270) ring could significantly impact potency and metabolic stability. nih.gov This highlights the importance of considering the entire molecular structure and the interplay between different substituents in achieving the desired biological profile.

Furthermore, SAR studies on 3-arylisoquinolinones, a related class of compounds, have demonstrated that the substitution pattern on an appended aryl ring can dramatically influence antiproliferative activity. Specifically, meta-substitution on the aryl ring led to a several hundred-fold increase in potency compared to the corresponding para-substituted analogues. nih.gov This was attributed to the ability of the meta-substituent to occupy a specific subpocket within the biological target, an interaction not possible for the para-substituent. nih.gov While not directly on the (R)-3-Methyl-THIQ scaffold, these findings underscore the critical role of substituent positioning in directing biological activity.

Quantitative Structure-Activity Relationship (QSAR) Analyses for (R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline Analogues

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For tetrahydroisoquinoline and related scaffolds, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been employed to guide the design of more potent inhibitors for various targets. nih.gov

These models are built using a training set of molecules with known biological activities and are then validated using a test set. The resulting models can provide valuable insights into the structural requirements for optimal activity. For example, 3D-QSAR studies on tetrahydroquinoline derivatives targeting the enzyme LSD1 have yielded models with good statistical and predictive properties. nih.gov The contour maps generated from these models can visualize the regions around the scaffold where steric bulk, electrostatic interactions, and other physicochemical properties are favorable or unfavorable for activity.

While specific QSAR models exclusively for (R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline analogues are not extensively reported in the public domain, the principles and methodologies from studies on the broader class of tetrahydroquinolines are directly applicable. These models typically highlight the importance of:

Steric Fields: Identifying regions where bulky substituents are either beneficial or detrimental to activity.

Electrostatic Fields: Indicating where positive or negative electrostatic potentials are favorable for interaction with the target.

Hydrophobic Fields: Mapping areas where hydrophobic interactions are important for binding.

Hydrogen Bond Donor and Acceptor Fields: Highlighting regions where hydrogen bonding is crucial for activity.

By applying these QSAR principles, medicinal chemists can rationally design novel (R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline derivatives with a higher probability of exhibiting the desired biological activity. The insights gained from such models can help prioritize the synthesis of new compounds and accelerate the drug discovery process.

Mechanistic Investigations of Biological Activities of R 3 Methyl 1,2,3,4 Tetrahydroisoquinoline and Its Analogues

Enzyme Modulation and Inhibition Studies

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold is a key structural motif in a variety of natural and synthetic compounds that exhibit significant biological activities. Mechanistic studies have revealed that these molecules can modulate the function of various enzymes through competitive or allosteric inhibition. The substitution pattern on the THIQ ring system plays a critical role in determining both the potency and selectivity of these interactions.

Phenylethanolamine N-methyltransferase (PNMT) is the enzyme responsible for the final step in the biosynthesis of epinephrine, catalyzing the transfer of a methyl group from S-adenosyl-l-methionine to norepinephrine. acs.org 1,2,3,4-Tetrahydroisoquinoline (THIQ) and its aryl-substituted derivatives are known to be potent inhibitors of this enzyme. nih.gov

Research into the structure-activity relationship (SAR) at the 3-position of the THIQ scaffold has shown that substitution at this position can significantly influence inhibitory potency. Studies have demonstrated that the introduction of a methyl group at the 3-position of THIQ enhances its inhibitory activity against PNMT. nih.gov To further explore the spatial and electronic requirements of the PNMT active site, various other 3-substituted THIQ analogues have been synthesized and evaluated. nih.gov

Key findings from these investigations include:

Steric Constraints: Extending the alkyl chain from a methyl to an ethyl group at the 3-position leads to a decrease in inhibitory potency, suggesting that the active site in this region is spatially constrained. nih.gov

Conformational Effects: Analogues containing a carbonyl group, such as 3-(methoxycarbonyl)-THIQ and 3-(aminocarbonyl)-THIQ, are significantly less potent inhibitors. This indicates that the bent conformation of these side chains is not well-tolerated within the enzyme's active site compared to the more linear straight-chain derivatives. nih.gov

Hydrogen Bonding: The notable activity of 3-(hydroxymethyl)-THIQ (Ki = 2.4 µM) compared to the parent THIQ (Ki = 10.3 µM) suggests the presence of an amino acid residue in the active site capable of forming a hydrogen bond with the hydroxyl group, thereby enhancing the binding affinity. nih.gov

Substituent Effects: While a hydroxymethyl group at the 3-position enhances the potency of the unsubstituted THIQ, adding the same group to the highly potent inhibitor 7,8-dichloro-THIQ did not produce a similar enhancement. This suggests that the optimal binding orientation for the aromatic halogens, the secondary amine, and the side-chain hydroxyl group cannot be achieved simultaneously in this particular analogue. nih.gov

A series of (±)-3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines were also synthesized and evaluated as PNMT inhibitors. Several of these compounds demonstrated excellent potency and selectivity. acs.orgnih.gov

| Compound | PNMT Inhibitory Potency (Ki, µM) | Reference |

|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline (THIQ) | 10.3 | nih.gov |

| 3-(Hydroxymethyl)-THIQ | 2.4 | nih.gov |

| 7,8-dichloro-THIQ (SKF 64139) | 0.24 | nih.gov |

| 7,8-dichloro-3-(hydroxymethyl)-THIQ | 0.38 | nih.gov |

The therapeutic potential of tetrahydroisoquinoline derivatives extends to antiviral and anticancer applications through the inhibition of critical enzymes like reverse transcriptase and topoisomerases.

Certain THIQ analogues have been identified as inhibitors of the polymerase activity of reverse transcriptase (RT), an enzyme essential for the replication of retroviruses such as HIV. rsc.org Specific derivatives have demonstrated inhibitory activity in the nanomolar range and were also shown to protect cells from HIV-induced death in vitro. rsc.org One study highlighted a derivative containing a THIQ scaffold that exhibited potent anti-HIV activity with an IC50 value of 4.10 μM. rsc.org

DNA topoisomerases are nuclear enzymes that modulate the topological state of DNA and are validated targets for cancer chemotherapy. mdpi.com While many topoisomerase inhibitors are based on different heterocyclic systems, some studies have explored quinoline (B57606) and tetrahydroquinoline derivatives. For instance, novel 1,2,3,4-tetrahydroquinolinylphosphine oxides and related compounds were synthesized and showed excellent activity as topoisomerase I (Top1) inhibitors. researchgate.net Specifically, indenoisoquinoline derivatives, which are structurally related to the THIQ core, have also been investigated as Top1 inhibitors with anti-angiogenic properties. nih.gov

The biological activity of the tetrahydroisoquinoline scaffold is not limited to PNMT, RT, and topoisomerases. Derivatives of this structure have been shown to interact with a range of other enzyme systems.

Cholinesterases: Tetrahydroisoquinoline derivatives have been reported to possess inhibitory potential against cholinergic enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in the context of Alzheimer's disease. nih.gov

Na+/K+-ATPase: Certain quercetin-tetrahydroisoquinoline hybrids have demonstrated potent inhibitory activity against Na+/K+-ATPase. One such derivative, formed by linking quercetin (B1663063) with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971), enhanced the inhibitory activity by 50-fold compared to quercetin alone, highlighting a potential application in cancer therapy by influencing the epithelial-mesenchymal transition (EMT) process. nih.gov

Cyclin-Dependent Kinases (CDKs) and Dihydrofolate Reductase (DHFR): Novel synthetic tetrahydroisoquinolines have been investigated as inhibitors of cell cycle regulators. One study found a THIQ derivative to be a potent CDK2 inhibitor with an IC50 of 0.149 µM, while another was a significant DHFR inhibitor with an IC50 of 0.199 µM, indicating their potential as anticancer agents. nih.gov

Peroxisome Proliferator-Activated Receptor γ (PPARγ): (S)-1,2,3,4-Tetrahydroisoquinoline derivatives have been developed as selective PPARγ partial agonists. These compounds have shown anti-diabetic effects in animal models, presenting a novel scaffold for this therapeutic target. researchgate.net

Receptor Interaction and Ligand Binding Analyses

Beyond enzyme inhibition, tetrahydroisoquinoline derivatives are pivotal scaffolds for designing ligands that interact with G protein-coupled receptors (GPCRs), including opioid and dopamine (B1211576) receptors. The conformational rigidity of the THIQ core helps to orient key pharmacophoric elements for effective receptor binding.

The THIQ framework is a component of ligands designed to target opioid receptors, which are central to pain modulation. Research has focused on developing ligands with mixed profiles, such as mu-opioid receptor (MOR) agonism combined with delta-opioid receptor (DOR) antagonism, to create analgesics with reduced side effects like tolerance and dependence. nih.gov

A class of ligands based on the Dmt-Tic pharmacophore, where Tic stands for 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, has been extensively studied. By modifying the Tic residue, new classes of selective MOR antagonists have been developed. researchgate.net For instance, creating thiourea (B124793) derivatives of modified THIQs led to compounds with good binding affinities. Further structural modifications, such as the alkylation of a linked pyrrolidine (B122466) ring with benzyl (B1604629) groups and the addition of polar groups on the benzyl ring, were shown to enhance mu-binding affinity. ebi.ac.uk

In another series, peptidomimetics using a tetrahydroquinoline (a structural isomer of THIQ) core were developed as balanced-affinity MOR/DOR ligands. nih.gov These studies provide insight into the structure-activity relationships governing opioid receptor interaction.

| Compound Type | Target Receptor(s) | Observed Activity | Reference |

|---|---|---|---|

| Dmt-Tic Dipeptides | μ-Opioid, δ-Opioid | Basis for selective antagonists | |

| Thiourea-THIQ Derivatives | μ-Opioid | Good binding affinity as antagonists | researchgate.netebi.ac.uk |

| C-8 Substituted Tetrahydroquinolines | μ-Opioid, δ-Opioid | Balanced MOR/DOR binding affinities | nih.gov |

Dopamine receptors are critical targets for treating a variety of central nervous system disorders. nih.gov Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer a promising therapeutic strategy by enabling finer control over receptor function and potentially greater subtype selectivity. nih.govmdpi.com

While significant effort has been directed toward developing positive allosteric modulators (PAMs) for the dopamine D1 receptor to enhance cognitive function, much of the recent progress has involved non-THIQ scaffolds such as pyrimidones and compounds like LY3154207 (Mevidalen). unc.edumdpi.com

However, the tetrahydroisoquinoline scaffold has been successfully employed to create allosteric modulators for other dopamine receptor subtypes. One notable example is SB269,652 (1H-indole-2-carboxylic acid {4-[2-(cyano-3,4-dihydro-1H-isoquinolin-2-yl)-ethyl]-cyclohexyl}-amide), a THIQ derivative that functions as an allosteric antagonist at dopamine D2 and D3 receptors. nih.gov This compound was shown to "remotely" alter the interaction of dopamine with these receptors, diminishing the functional response. nih.gov While this specific compound is a negative allosteric modulator for D2/D3 receptors, its discovery underscores the utility of the THIQ scaffold in developing allosteric ligands for dopamine receptors, suggesting that derivatives targeting the D1 receptor with positive allosteric effects may be achievable.

Other Neurotransmitter System Interactions Relevant to the Tetrahydroisoquinoline Scaffold

While the primary neuropharmacological focus of many tetrahydroisoquinoline (THIQ) derivatives has been the dopaminergic system, this versatile scaffold also facilitates interactions with other key neurotransmitter systems. Notably, analogues of (R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline have been shown to engage with cholinergic and serotonergic receptors, indicating a broader spectrum of central nervous system activity.

One area of significant investigation has been the interaction of THIQ derivatives with nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov These receptors are ligand-gated ion channels crucial for fast synaptic transmission. frontiersin.orgresearchgate.net Studies on coclaurine (B195748) derivatives, which share the THIQ core, have revealed that these compounds can act as inhibitors of nAChRs. nih.gov The mechanism of this inhibition can be complex, involving both noncompetitive and voltage-dependent blockade of the receptor's ion channel. nih.gov For instance, laudanosine (B1674548) and armepavine (B1667600) have been identified as noncompetitive, voltage-dependent inhibitors of several nAChR subtypes, including α7, α4β2, and α4β4. nih.gov The nature of this interaction can be influenced by the substitution pattern on the THIQ scaffold; bulkier substituents at certain positions can lead to a voltage-independent, noncompetitive inhibition. nih.gov This suggests that different THIQ analogues may interact with distinct sites on the nAChR, such as the ion channel pore or allosteric sites. nih.gov

Interactions with the serotonergic system have also been documented for THIQ derivatives. The 5-HT receptors are involved in a multitude of cellular processes and are implicated in various neurological disorders. xiahepublishing.com

The table below summarizes the interactions of select tetrahydroisoquinoline derivatives with non-dopaminergic neurotransmitter systems.

| Compound Class | Receptor Target | Observed Interaction/Mechanism |

| Coclaurine Derivatives | Nicotinic Acetylcholine Receptors (α7, α4β2, α4β4) | Noncompetitive and voltage-dependent inhibition of the ion channel. nih.gov |

| C7-benzylated Coclaurine Derivatives | Nicotinic Acetylcholine Receptors | Voltage-independent, noncompetitive inhibition. nih.gov |

Cellular and Subcellular Mechanistic Studies

Neuroprotective Mechanisms in Preclinical Models (e.g., Against Neurotoxin-Induced Cell Death)

(R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline and its parent compound, 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ), have demonstrated significant neuroprotective properties in various preclinical models of neurodegeneration. A key aspect of this protection is the ability to counteract the cellular damage induced by specific neurotoxins that are used to model Parkinson's disease, such as MPP+ (1-methyl-4-phenylpyridinium), the active metabolite of MPTP. mdpi.comwikipedia.org

The neuroprotective mechanisms of these compounds are multifaceted. One proposed mechanism is the scavenging of free radicals. nih.govnih.gov Neurotoxins often lead to a state of oxidative stress within neurons, characterized by an overproduction of reactive oxygen species (ROS) that can damage cellular components and trigger cell death pathways. The antioxidant properties of THIQ derivatives can help mitigate this damage. mdpi.com

Another critical neuroprotective action involves the modulation of the glutamatergic system. nih.govnih.gov Excessive stimulation of glutamate (B1630785) receptors, particularly the NMDA receptor, can lead to excitotoxicity, a process implicated in neuronal death in various neurodegenerative conditions. 1MeTIQ has been shown to inhibit NMDA receptor activity, thereby preventing the downstream cascade of events that lead to cell death. nih.gov This was supported by findings that 1MeTIQ could inhibit the binding of [3H]MK-801, a specific NMDA receptor channel blocker, and prevent the kainate-induced release of excitatory amino acids in vivo. nih.gov

Furthermore, some isoquinoline (B145761) alkaloids exert neuroprotective effects by regulating intracellular calcium homeostasis and inhibiting neuroinflammation. mdpi.com The table below outlines the neuroprotective mechanisms of 1MeTIQ against common neurotoxins.

| Neurotoxin | Proposed Neuroprotective Mechanism of 1MeTIQ |

| MPP+ (from MPTP) | Inhibition of MAO-B, preventing the conversion of MPTP to MPP+. wikipedia.orgnih.gov |

| Rotenone | Free radical scavenging and antioxidant properties. nih.gov |

| General Excitotoxicity | Antagonism of the glutamatergic system, particularly NMDA receptors. nih.gov |

Modulation of Cellular Metabolic Pathways (e.g., Dopamine Catabolism) by (R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline Enantiomers

The enantiomers of (R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline and related compounds can significantly influence the metabolic pathways of dopamine, a key neurotransmitter in motor control and reward. The catabolism of dopamine is primarily governed by two enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).

Research has shown that 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a compound closely related to the subject of this article, is an inhibitor of MAO. nih.govnih.gov MAO is responsible for the oxidative deamination of dopamine, a process that can generate harmful reactive oxygen species. mayoclinic.org By inhibiting MAO, 1MeTIQ can reduce the oxidative stress associated with dopamine metabolism. nih.govresearchgate.net This MAO-inhibiting property is considered a significant contributor to its neuroprotective effects. nih.govnih.gov

Interestingly, studies comparing the effects of different THIQ derivatives on dopamine catabolism have revealed distinct actions. While the neuroprotective compound 1MeTIQ strongly inhibits the MAO-dependent pathway, it also appears to activate the COMT-dependent O-methylation pathway. researchgate.net In contrast, the potentially neurotoxic analogue 1-benzyl-TIQ has been shown to increase the rate of dopamine metabolism, primarily by activating the oxidative MAO-dependent pathway. researchgate.net This differential modulation of dopamine catabolic pathways may explain the opposing neuroprotective and neurotoxic properties observed with different THIQ derivatives.

The table below summarizes the differential effects of two THIQ analogues on the primary dopamine catabolic pathways.

| Compound | Effect on MAO-dependent Pathway | Effect on COMT-dependent Pathway | Overall Effect on Dopamine Metabolism |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Strong Inhibition | Significant Activation | No change in total dopamine catabolism rate. researchgate.net |

| 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) | Strong Activation | No significant change | Significant increase in total dopamine catabolism rate. researchgate.net |

In Vitro Antineoplastic Mechanistic Insights of (R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline Derivatives

Derivatives of the tetrahydroisoquinoline scaffold have emerged as a promising class of compounds with significant anticancer potential, acting through a variety of cellular and molecular mechanisms. researchgate.netnih.govbenthamdirect.comeurekaselect.com In vitro studies have elucidated several key pathways through which these compounds exert their cytotoxic effects on cancer cells.

A primary mechanism of action for many THIQ derivatives is the induction of apoptosis, or programmed cell death. researchgate.netnih.govdovepress.com This can be triggered through both the intrinsic (mitochondrial) and extrinsic pathways. mostwiedzy.pl For example, some THIQ-based analogues have been shown to cause a decrease in the mitochondrial transmembrane potential and an increase in cytochrome c release, hallmarks of the intrinsic apoptotic pathway. dovepress.com Other derivatives have been found to downregulate inhibitor of apoptosis proteins (IAPs) like XIAP, cIAP-1, and survivin, thereby promoting caspase-induced apoptosis. nih.gov The activation of key executioner caspases, such as caspase-3/7, is a common downstream event leading to the dismantling of the cancer cell. tuni.fi

Another significant antineoplastic mechanism is the induction of cell cycle arrest. researchgate.netnih.govnih.gov By interfering with the cell cycle machinery, THIQ derivatives can halt the proliferation of cancer cells. eurekaselect.com Flow cytometry analyses have revealed that certain analogues can cause cell cycle arrest at the G2/M phase or the S phase. dovepress.comnih.gov This disruption of cell cycle progression is often linked to the inhibition of critical regulatory enzymes. For instance, specific THIQ compounds have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), such as CDK2, which are essential for cell cycle transitions. nih.govresearchgate.net

Furthermore, some THIQ derivatives target fundamental cellular processes like DNA synthesis and microtubule dynamics. Inhibition of dihydrofolate reductase (DHFR), an enzyme vital for the synthesis of nucleotides and thus DNA, has been identified as a mechanism for both the anticancer and antimicrobial activities of certain THIQs. nih.govresearchgate.net Additionally, some THIQ-containing alkaloids can interact with microtubule networks, leading to their depolymerization. dovepress.com This disruption of the cytoskeleton can also trigger G2/M cell cycle arrest and subsequent apoptosis. dovepress.com Some derivatives have also been investigated as selective estrogen receptor modulators (SERMs), which could be beneficial in hormone-dependent cancers. aacrjournals.org

The table below provides a summary of the in vitro antineoplastic mechanisms of action for various tetrahydroisoquinoline derivatives.

| Mechanism of Action | Specific Target/Process | Consequence for Cancer Cells |

| Induction of Apoptosis | Intrinsic Pathway (Mitochondrial) | Decreased mitochondrial membrane potential, cytochrome c release. dovepress.com |

| Extrinsic Pathway | - | |

| Downregulation of IAPs (XIAP, cIAP-1, survivin) | Promotion of caspase-induced apoptosis. nih.gov | |

| Activation of Caspases | Activation of caspase-3/7. tuni.fi | |

| Induction of ROS | Triggers apoptosis through oxidative stress. tuni.fi | |

| Cell Cycle Arrest | G2/M Phase | Halts cell division before mitosis. dovepress.comnih.gov |

| S Phase | Halts DNA replication. nih.gov | |

| Inhibition of Cyclin-Dependent Kinases (e.g., CDK2) | Blocks progression through the cell cycle. nih.govresearchgate.net | |

| Enzyme Inhibition | Dihydrofolate Reductase (DHFR) | Inhibition of DNA synthesis. nih.govresearchgate.net |

| Cytoskeletal Disruption | Microtubule Depolymerization | G2/M arrest and apoptosis. dovepress.com |

In Vitro Antimicrobial Action Mechanisms of Tetrahydroisoquinoline Analogues

The tetrahydroisoquinoline scaffold is also a valuable pharmacophore for the development of novel antimicrobial agents. nuph.edu.ua Analogues have demonstrated activity against a range of pathogens, including bacteria and fungi, through various mechanisms of action. nih.govresearchgate.netacs.org

A key target for the antibacterial action of some THIQ derivatives is DNA gyrase. nih.gov This enzyme is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair, making it an excellent target for antibiotics. acs.orgmdpi.comeurekaselect.com By inhibiting DNA gyrase, these compounds can effectively halt bacterial proliferation. nih.gov

Similar to their antineoplastic activity, some THIQ derivatives also exert antimicrobial effects by inhibiting dihydrofolate reductase (DHFR). nih.gov DHFR is crucial for the synthesis of tetrahydrofolate, a cofactor required for the production of nucleotides and certain amino acids in bacteria. nih.gov Inhibition of this enzyme disrupts these essential metabolic pathways, leading to a bacteriostatic or bactericidal effect. nih.gov

Other mechanisms of antimicrobial action have also been identified. For instance, some novel cationic tetrahydroisoquinoline-triazole compounds have shown potent activity against Staphylococcus aureus and Mycobacterium tuberculosis. nih.gov Certain alkynyl isoquinoline derivatives have been found to interfere with the biosynthesis of the bacterial cell wall and nucleic acids. mdpi.com Additionally, some compounds have been observed to down-regulate the expression of key virulence factors and proteins crucial for membrane integrity in bacteria like Pseudomonas aeruginosa. internationalscholarsjournals.com

The table below summarizes the known in vitro antimicrobial mechanisms of tetrahydroisoquinoline analogues.

| Mechanism of Action | Target Enzyme/Process | Target Organisms |

| Inhibition of DNA Gyrase | DNA Gyrase | Bacteria (e.g., E. coli). nih.gov |

| Inhibition of DHFR | Dihydrofolate Reductase | Bacteria. nih.gov |

| Disruption of Cell Wall Synthesis | Cell Wall Biosynthesis Pathway | Bacteria (e.g., S. aureus). mdpi.com |

| Disruption of Nucleic Acid Synthesis | DNA and RNA Synthesis | Bacteria (e.g., S. aureus). mdpi.com |

| Downregulation of Virulence Factors | PQS synthesis, elastase, pyocyanin | Pseudomonas aeruginosa. internationalscholarsjournals.com |

Preclinical Metabolic and Pharmacokinetic Research on R 3 Methyl 1,2,3,4 Tetrahydroisoquinoline Analogues

In Vitro Metabolic Profiling in Liver Microsome Models

In vitro metabolic profiling using liver microsomes from various preclinical species (such as rats, mice, and dogs) and humans is a standard approach to investigate the biotransformation of new chemical entities. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP450) superfamily. These enzymes are responsible for the Phase I metabolism of a vast array of xenobiotics.

For analogues of (R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline, incubation with liver microsomes in the presence of cofactors like NADPH allows for the identification of potential metabolic "soft spots" on the molecule. The general metabolic pathways for the broader class of tetrahydroisoquinolines often involve oxidation reactions. While specific data on the (R)-3-Methyl-THIQ scaffold is limited, studies on structurally related THIQ derivatives indicate that the tetrahydroisoquinoline nucleus is susceptible to metabolic modification. A common metabolic route for some THIQs is aromatization of the tetrahydroisoquinoline ring system. For instance, N-alkyl-1,2,3,4-tetrahydroquinolines have been shown to undergo metabolic aromatization to the corresponding quinolinium species, a reaction catalyzed predominantly by CYP3A4 in human liver microsomes.

The metabolic stability of a compound, often expressed as its in vitro half-life (t½) and intrinsic clearance (CLint) in microsomal incubations, is a key parameter evaluated in these studies. This data helps in predicting the in vivo hepatic clearance and bioavailability of the compound. For example, a study on a series of isoquinoline-tethered quinazoline (B50416) derivatives revealed that most of the compounds exhibited poor metabolic stability in both human and mouse liver microsomes. nih.gov This highlights the importance of the chemical structure in determining the rate of metabolism.

Interactive Data Table: Metabolic Stability of Selected Isoquinoline (B145761) Derivatives in Liver Microsomes nih.gov

| Compound | Human Liver Microsomes (% remaining after 30 min) | Mouse Liver Microsomes (% remaining after 30 min) |

|---|---|---|

| 14a | 25 | 15 |

| 14b | 18 | 10 |

| 14c | <5 | <5 |

| 14f | 75 | 68 |

This table illustrates the percentage of the parent compound remaining after a 30-minute incubation with human and mouse liver microsomes, indicating varying degrees of metabolic stability among different analogues.

Identification and Characterization of Metabolites in Preclinical Species

The identification of metabolites formed in preclinical species is a critical step in drug development. This is often achieved using advanced analytical techniques such as high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS). Understanding the metabolic pathways in animals allows for a comparison with human metabolism and helps to ensure that the animal species used in toxicological studies are exposed to a similar metabolic profile as humans.

For the closely related compound, 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ), in vivo studies in rats have identified several key metabolites. nih.gov Following oral administration, a significant portion of 1MeTIQ was excreted unchanged. nih.gov However, several metabolic transformations were observed, providing insights into the potential biotransformation of 3-methyl-THIQ analogues. The identified metabolites of 1MeTIQ in rats included: nih.gov

4-Hydroxy-1MeTIQ : This metabolite results from the hydroxylation at the 4-position of the tetrahydroisoquinoline ring.

2-Methyl-1MeTIQ : This corresponds to the N-methylation of the secondary amine in the ring.

1-Methyl-3,4-dihydroisoquinoline : This metabolite is formed through the aromatization of the heterocyclic ring.

These findings suggest that hydroxylation, N-methylation, and aromatization are likely metabolic pathways for simple methyl-substituted tetrahydroisoquinolines in preclinical species like the rat. The formation of a 4-hydroxy metabolite indicates that the benzylic carbon atom is a potential site for oxidative metabolism.

Interactive Data Table: Urinary Metabolites of 1-Methyl-1,2,3,4-tetrahydroisoquinoline in Rats (as % of dose) nih.gov

| Compound | Percentage of Dose Excreted in 24h |

|---|---|

| Unchanged 1MeTIQ | 72% |

| 4-Hydroxy-1MeTIQ | 8.7% |

| 2-Methyl-1MeTIQ | 0.7% |

| 1-Methyl-3,4-dihydroisoquinoline | 1.0% |

This table summarizes the proportion of administered 1-methyl-1,2,3,4-tetrahydroisoquinoline and its identified metabolites recovered in the urine of rats over a 24-hour period.

Influence of Structural Modifications on Metabolic Stability of (R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline Derivatives

The metabolic stability of a drug candidate is not an immutable property and can be significantly influenced by strategic structural modifications. Structure-activity relationship (SAR) studies are extended to encompass structure-metabolism relationships (SMR) to guide the design of analogues with improved pharmacokinetic properties.

For the tetrahydroisoquinoline scaffold, certain positions on the ring system are more susceptible to metabolism than others. These metabolic "hot spots" can be blocked or altered through chemical modification to enhance metabolic stability. For instance, in a series of 1,2,3,4-tetrahydroisoquinoline-type positive allosteric modulators of the prostacyclin receptor, the 3-position of a 2-substituted phenyl ring was identified as a primary site of metabolism in human hepatic microsomes. Blocking this position with a fluorine atom resulted in a derivative with significantly improved metabolic stability (t½ of 21 minutes versus 7 minutes for the parent compound).

However, this modification led to a different primary metabolic pathway, namely oxidative defluorination to form a catechol derivative, which was then further hydroxylated on the tetrahydroisoquinoline moiety. This illustrates that blocking one metabolic pathway can sometimes unmask another.

In the context of anti-HIV THIQ analogues, the 1-position of the THIQ scaffold has been identified as a metabolic soft spot. Functionalization at this position was explored to improve metabolic stability, although in some cases, this led to a decrease in potency and aqueous solubility.

The introduction of different substituents at various positions on the (R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline core can therefore be expected to have a profound impact on metabolic stability. For example, the presence of electron-withdrawing or electron-donating groups on the aromatic ring can influence the activity of CYP450 enzymes. Steric hindrance around a metabolically labile site can also prevent the enzyme from accessing and modifying the molecule. A systematic exploration of substitutions at the N2, C1, C4, and on the aromatic ring of the (R)-3-Methyl-THIQ scaffold would be necessary to delineate a clear SMR and to design analogues with an optimized metabolic profile.

Advanced Characterization and Computational Approaches in R 3 Methyl 1,2,3,4 Tetrahydroisoquinoline Research

Spectroscopic and Diffraction Techniques for Structural Elucidation of Novel (R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline Compounds

The precise structural characterization of novel (R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline derivatives is fundamental to understanding their chemical properties and biological activities. A combination of spectroscopic and diffraction methods is indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H-NMR and ¹³C-NMR, is crucial for determining the connectivity of atoms and the stereochemistry of new compounds. researchgate.net For instance, in the synthesis of novel 2‐substituted‐5,7‐dichloro‐1,2,3,4‐tetrahydroisoquinoline‐6‐carbohydrazides, ¹H-NMR and ¹³C-NMR were used to confirm the final structures. researchgate.net Mass spectrometry provides information about the molecular weight and fragmentation patterns, further confirming the identity of the synthesized molecules. researchgate.net

Infrared (IR) spectroscopy is employed to identify characteristic functional groups within the molecule. The IR spectrum of the parent compound, 1,2,3,4-tetrahydroisoquinoline (B50084), shows distinct absorption bands that can be compared with those of its derivatives to confirm the presence of specific moieties. nist.gov

For an unambiguous determination of the three-dimensional arrangement of atoms in the solid state, single-crystal X-ray diffraction is the gold standard. This technique provides precise bond lengths, bond angles, and conformational details. For example, a study on new hexahydroisoquinoline-4-carbonitrile derivatives utilized X-ray diffraction to determine their crystal structures. tandfonline.com This analysis revealed details about intramolecular hydrogen bonds and the puckering of the tetrahydroisoquinoline ring system. tandfonline.com In another example, the crystal structure of 2-methyl-1,2,3,4-tetrahydroisoquinoline (B154532) trihydrate was determined, providing valuable information about its solid-state conformation and intermolecular interactions with water molecules. researchgate.net

Table 1: Spectroscopic and Diffraction Data for Tetrahydroisoquinoline Derivatives

| Compound | Technique | Key Findings | Reference |

|---|---|---|---|

| Hexahydroisoquinoline-4-carbonitrile derivatives | X-ray Diffraction, Spectroscopic Data | Determined crystal structures, analyzed puckering of the tetrahydroisoquinoline unit, and identified intramolecular and intermolecular hydrogen bonds. | tandfonline.com |

| 2-Substituted-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carbohydrazides | ¹H-NMR, ¹³C-NMR, Mass Spectrometry | Confirmed the chemical structures of the synthesized derivatives. | researchgate.net |

| 2-Methyl-1,2,3,4-tetrahydroisoquinoline trihydrate | X-ray Diffraction | Determined the crystal structure of the title compound in the presence of water. | researchgate.net |

Molecular Modeling and Docking Studies for Ligand-Target Interactions